molecular formula C21H23N5O2 B12156155 (2-phenylmorpholin-4-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

(2-phenylmorpholin-4-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

Cat. No.: B12156155
M. Wt: 377.4 g/mol
InChI Key: KENDCHYWJLKCCK-UHFFFAOYSA-N
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Description

    Compound Description: “(2-phenylmorpholin-4-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone” is a heterocyclic organic compound with a complex structure.

    Physical Properties: It appears as a liquid with no color, having a fish-like or ammonia odor.

    Chemical Formula: CHNO.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of appropriate precursors, such as morpholine derivatives and tetrazole compounds.

      Reaction Conditions: Specific conditions may vary, but common methods include cyclization reactions, condensations, and functional group transformations.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like acids, bases, and catalysts play crucial roles in these reactions.

      Major Products: The products formed depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities, such as antimicrobial, antiviral, or anti-inflammatory effects.

      Medicine: Explored for therapeutic applications, although specific clinical use remains limited.

      Industry: Its unique structure may find applications in materials science or as a starting point for drug development.

  • Mechanism of Action

      Prostaglandin Synthesis Inhibition: The compound acts by inhibiting the synthesis of prostaglandins (PGs), which play essential roles in inflammation, pain, and other physiological processes.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C21H23N5O2

    Molecular Weight

    377.4 g/mol

    IUPAC Name

    (2-phenylmorpholin-4-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone

    InChI

    InChI=1S/C21H23N5O2/c1-15(2)26-23-20(22-24-26)17-8-10-18(11-9-17)21(27)25-12-13-28-19(14-25)16-6-4-3-5-7-16/h3-11,15,19H,12-14H2,1-2H3

    InChI Key

    KENDCHYWJLKCCK-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

    Origin of Product

    United States

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